molecular formula C10H9IO4 B057504 Dimethyl 5-iodoisophthalate CAS No. 51839-15-7

Dimethyl 5-iodoisophthalate

Cat. No. B057504
CAS RN: 51839-15-7
M. Wt: 320.08 g/mol
InChI Key: DIAONVDUSXRXCE-UHFFFAOYSA-N
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Description

Dimethyl 5-iodoisophthalate is a chemical compound known for its role in various chemical reactions and properties, contributing to the synthesis of complex molecules. It serves as a fundamental building block in organic synthesis, facilitating the creation of metallophthalocyanines with potential applications in fields like materials science and catalysis.

Synthesis Analysis

The synthesis of Dimethyl 5-iodoisophthalate involves esterification and subsequent reactions to introduce the iodine atom into the isophthalate structure. This process is crucial for generating the iodo-functionalized compound, which is a key intermediate in further chemical transformations, such as the creation of metallophthalocyanines and their analogs with notable antioxidant and antibacterial activities (Ağirtaş et al., 2015).

Molecular Structure Analysis

Dimethyl 5-iodoisophthalate exhibits a distinct molecular structure where the methyl carboxylate moieties can be either tilted or perfectly planar relative to the benzene ring. This structural feature is critical for its ability to participate in forming supramolecular aggregates through hydrogen bonding and π-π interactions, as demonstrated in crystallographic studies (Hauptvogel et al., 2018).

Chemical Reactions and Properties

Dimethyl 5-iodoisophthalate is involved in reactions leading to the synthesis of novel compounds, such as metallophthalocyanines, demonstrating significant antioxidant and antibacterial activities. Its iodine atom plays a pivotal role in facilitating subsequent substitution reactions, crucial for the synthesis of complex molecules with potential applications in various fields, including medicinal chemistry and materials science (Ağirtaş et al., 2015).

Physical Properties Analysis

The physical properties of Dimethyl 5-iodoisophthalate, such as solubility and crystalline structure, are influenced by its molecular framework. The presence of the iodine atom and methyl carboxylate groups affects its behavior in various solvents, impacting its utility in synthesis processes. The crystalline structure, characterized by specific hydrogen bonding patterns and supramolecular aggregation, is essential for understanding its interactions in solid-state chemistry (Hauptvogel et al., 2018).

Scientific Research Applications

  • Crystallography :

    • Hauptvogel, Seichter, & Weber (2018) explored the crystal structures of Dimethyl 5-iodoisophthalate. They found that the methyl carboxylate moieties in these structures can be tilted or perfectly planar relative to the benzene ring. Their work demonstrated different types of supramolecular aggregation supported by hydrogen bonding and other interactions (Hauptvogel, Seichter, & Weber, 2018).
  • Chemistry :

    • Wiedemann, Gamer, & Roesky (2009) used Dimethyl 5-aminoisophthalate, a derivative of Dimethyl 5-iodoisophthalate, in gold(I) chemistry to form model complexes. This work contributes to understanding the formation of macrocyclic gold compounds (Wiedemann, Gamer, & Roesky, 2009).
    • Köksoy, Soyer, Orman, Özkaya, & Bulut (2015) synthesized various phthalocyanines using Dimethyl 5-oxyisophthalate, examining their electrochemical properties. This research is significant for understanding electron transfer properties in these compounds (Köksoy et al., 2015).
    • Kitamura, Ueno, & Kitade (2014) converted Dimethyl 5‐aminoisophthalate into the iodoarene via diazonium intermediate for RNA labeling. This research is crucial in the field of molecular biology and biochemistry (Kitamura, Ueno, & Kitade, 2014).
  • Materials Science :

    • Ağirtaş, Karatas, & Özdemir (2015) synthesized Zinc, Cobalt, Copper, and Nickel phthalocyanines with Dimethyl 5-(phenoxy)-isophthalate substituents, evaluating their antioxidant and antibacterial activities. This research offers insights into the potential applications of these compounds in medicine and biotechnology (Ağirtaş, Karatas, & Özdemir, 2015).

Safety And Hazards

When handling Dimethyl 5-iodoisophthalate, it is recommended to avoid dust formation, breathing mist, gas, or vapors, and avoid contact with skin and eyes . Suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, and suitable protective clothing should be worn .

properties

IUPAC Name

dimethyl 5-iodobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9IO4/c1-14-9(12)6-3-7(10(13)15-2)5-8(11)4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAONVDUSXRXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)I)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9IO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20374396
Record name Dimethyl 5-iodoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 5-iodoisophthalate

CAS RN

51839-15-7
Record name Dimethyl 5-iodoisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20374396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 51839-15-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
I Hauptvogel, W Seichter, E Weber - Acta Crystallographica Section …, 2018 - scripts.iucr.org
In dimethyl 5-iodoisophthalate, C10H9IO4, (I), the planes through the methyl carboxylate moieties are tilted with respect to the benzene ring, whereas the molecular framework of …
Number of citations: 7 scripts.iucr.org
MGH Rainsford - Journal of the South Carolina Academy …, 2017 - scholarcommons.sc.edu
… Step Two-Dimethyl 5-iodoisophthalate A solution of 8.45 g of dimethyl 5-iodoisophthalate resulted from the previous step. This was then added to a round bottom flask along with the …
Number of citations: 5 scholarcommons.sc.edu
CM Kisukuri, RJR Bednarz, C Kampf, S Arndt… - …, 2022 - Wiley Online Library
… As a representative example, dimethyl 5-iodoisophthalate (2 mM), was degraded in 90%, 95% and 99% while generating 0.042, 0.054 and 0.082 kilo equiv. of periodate, respectively. In …
M Kajiyama, J Kudo… - Journal of Polymer Science …, 1999 - Wiley Online Library
… Dimethyl 5-iodoisophthalate (I) was synthesized from commercially available 5-… Symmetrical dimethyl 5-iodoisophthalate showed six signals in its 13CNMR spectrum. The signals at …
Number of citations: 16 onlinelibrary.wiley.com
SJ Taylor, RF Storey - Journal of Polymer Science Part A …, 2004 - Wiley Online Library
… This initiator required a six-step synthesis that included a low-yielding Ullman reaction to couple dimethyl 5-iodoisophthalate, thereby achieving tetrafunctionality. In addition, Kennedy …
Number of citations: 7 onlinelibrary.wiley.com
GC Liu, WQ Zhang, SL Zhou, XL Wang, YZ Wang - RSC advances, 2016 - pubs.rsc.org
… Synthesis of dimethyl 5-iodoisophthalate Dimethyl 5-iodoisophthalate was synthesized according to the literature, 31 and the detailed processes are shown as follows: 250 mL 96% …
Number of citations: 13 pubs.rsc.org
O Taratula, J Rochford, P Piotrowiak… - The Journal of …, 2006 - ACS Publications
Phenylenethynylene (PE) rigid linkers (para and meta) were used to anchor pyrene to the surface of TiO 2 (anatase) and ZrO 2 nanoparticle thin films through the two COOH groups of …
Number of citations: 62 pubs.acs.org
S Cuesta‐Galisteo, J Schörgenhumer… - Angewandte …, 2021 - Wiley Online Library
… Thus, vinyl-, ortho-methyl substituted arylbenzamides reacted with dimethyl 5-iodoisophthalate and phenyl iodide to deliver products 29 and 30 in 68 and 58 % yield and 96 and 93 % ee…
Number of citations: 88 onlinelibrary.wiley.com
E Cielen, A Tahri, K Ver Heyen, GJ Hoornaert… - Journal of the …, 1998 - pubs.rsc.org
… The latter was generated by reaction of dimethyl 5-iodoisophthalate 4 with bis(tributyltin) in conditions similar to those described for the preparation of 7 from the brominated precursor. …
Number of citations: 65 pubs.rsc.org
Y Kitamura, Y Ueno, Y Kitade - Current Protocols in Nucleic …, 2014 - Wiley Online Library
… Palladium-(0)-mediated Sonogashira cross-coupling between dimethyl 5-iodoisophthalate and trimethylsilylacetylene affords 5-trimethylsilylisophthalate. Subsequently, this compound …

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